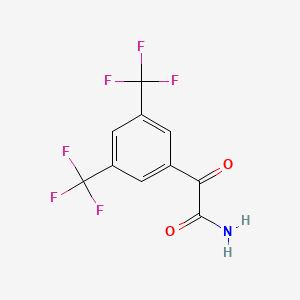

3,5-Bis(trifluoromethyl)phenylglyoxylamide; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Bis(trifluoromethyl)phenylglyoxylamide, also known as 98%, is a versatile reagent that has been used in a wide range of scientific research applications. It is a colorless, water-soluble solid that is stable and easily synthesized. It is a widely used reagent for organic synthesis, particularly in the preparation of various types of compounds. It is also used in the synthesis of other organic compounds, such as esters, amides, and alcohols.

科学的研究の応用

Production of Enantiomerically Enriched Alcohols

The compound is used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone under an oxygen-deficient environment .

Pharmaceutical Synthesis

The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol has been used in pharmaceutical synthesis. For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is used for compounding the NK1 antagonists .

Catalyst Development

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative of the compound, has been used extensively in promoting organic transformations . It plays a very important role in the development of H-bond organocatalysts .

Synthesis of Arylaminothiocarbonylpyridinium Zwitterionic Salts

3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of the compound, is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .

Chemical Derivatization of Amino-Functionalized Model Surfaces

3,5-Bis(trifluoromethyl)phenyl isocyanate is also used in the chemical derivatization of amino-functionalized model surfaces .

Building Block in Synthesis

3,5-Bis(trifluoromethyl)phenylacetic acid, another derivative of the compound, has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .

作用機序

Target of Action

It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria .

Mode of Action

Related compounds have been found to inhibit the growth of planktonic gram-positive bacteria . This suggests that 3,5-Bis(trifluoromethyl)phenylglyoxylamide may interact with its targets in a way that inhibits bacterial growth.

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may interfere with essential biochemical pathways in these organisms.

Result of Action

Related compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may have a similar bactericidal effect.

Action Environment

It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria , suggesting that it may retain its efficacy in a variety of environments.

特性

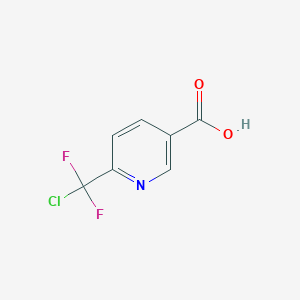

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYQKKSXPJEHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)phenylglyoxylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)